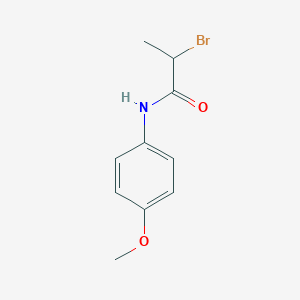

2-bromo-N-(4-methoxyphenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-7(11)10(13)12-8-3-5-9(14-2)6-4-8/h3-7H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKOKTSMJKGAHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 2 Bromo N 4 Methoxyphenyl Propanamide and Analogues

Strategies for the Synthesis of 2-Bromo-N-(4-methoxyphenyl)propanamide

The formation of this compound can be approached through two primary retrosynthetic pathways:

Amide bond formation between 4-methoxyaniline and 2-bromopropanoyl chloride (or 2-bromopropanoic acid with a coupling agent).

Formation of the precursor amide, N-(4-methoxyphenyl)propanamide, followed by regioselective bromination at the α-position of the propanamide backbone.

The first approach is often more direct, while the second requires careful control of the bromination step to avoid competing electrophilic substitution on the electron-rich aromatic ring.

The synthesis of the key precursor, 4-methoxyaniline, is well-established. A common industrial method involves the catalytic hydrogenation of p-nitroanisole. An alternative one-step method synthesizes p-methoxyaniline compounds from nitrobenzene (B124822) precursors through a combined hydrogenation and transposition reaction. google.com This process involves dissolving the nitrobenzene compound in methanol, adding sulfuric acid, and performing the reaction under hydrogen pressure with a noble metal catalyst like platinum on carbon (Pt/C). google.com This approach is advantageous due to the low cost and ready availability of the starting materials. google.com

Another precursor, N-methyl-4-methoxyaniline, can be synthesized via the catalytic hydrogenation of a mixture of p-aminoanisole and paraformaldehyde using a Raney nickel catalyst. google.com This reaction is typically performed under hydrogen pressure at temperatures ranging from 50-120°C. google.com

The creation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed, ranging from classical approaches to modern catalytic systems. unimi.it

Conventional Methods: The most direct method involves the reaction of the amine (4-methoxyaniline) with an activated carboxylic acid derivative, such as an acyl halide (e.g., 2-bromopropanoyl chloride). This reaction is typically rapid and high-yielding. Alternatively, the coupling of a carboxylic acid with an amine can be mediated by stoichiometric coupling agents. A common example involves the use of dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Catalytic Methods: To improve sustainability and atom economy, catalytic methods for amide bond formation are increasingly favored. researchgate.net Arylboronic acids have been explored as organocatalysts for direct amidation reactions. researchgate.net Furthermore, palladium-catalyzed aminocarbonylation of aryl halides provides another route to N-aryl amides, noted for its tolerance of various functional groups. researchgate.net

Umpolung Amide Synthesis (UmAS): A significant challenge in amide synthesis, particularly with chiral α-amino acids, is the risk of epimerization. nih.govnih.gov Umpolung Amide Synthesis (UmAS) has emerged as a powerful, epimerization-free alternative. nih.govresearchgate.net This strategy reverses the traditional polarity of the reacting partners. For N-aryl amides, this has been achieved by reacting α-fluoronitroalkanes with N-aryl hydroxylamines using a simple Brønsted base as a promoter, avoiding the need for other activating agents. nih.govnih.gov This method is particularly valuable for synthesizing challenging N-aryl amides where the lower nucleophilicity of anilines can be problematic. nih.gov

| Methodology | Reactants | Key Reagents/Catalysts | Key Advantages | Potential Drawbacks |

|---|---|---|---|---|

| Acyl Halide Coupling | Amine + Acyl Halide | Base (e.g., Pyridine, Triethylamine) | High reactivity, generally high yields. | Acyl halide may be moisture-sensitive; generates stoichiometric salt waste. |

| Carbodiimide Coupling | Amine + Carboxylic Acid | DCC, EDCI; Additive (e.g., DMAP, HOBt) | Milder conditions than acyl halides. | Generates stoichiometric urea (B33335) byproduct (can be difficult to remove); potential for epimerization. |

| Palladium-Catalyzed Aminocarbonylation | Aryl Halide + Amine + CO | Palladium catalyst (e.g., Pd(OAc)2), Ligand (e.g., Xantphos) | High functional group tolerance. | Requires handling of toxic carbon monoxide gas; catalyst cost. thieme-connect.de |

| Umpolung Amide Synthesis (UmAS) | N-Aryl Hydroxylamine (B1172632) + α-Fluoronitroalkane | Brønsted Base (e.g., Cs2CO3) | Epimerization-free for chiral centers; avoids traditional activating agents. nih.govnih.gov | Requires synthesis of specific precursors (hydroxylamine, nitroalkane). |

When synthesizing this compound from its non-brominated amide precursor, achieving regioselectivity is paramount. The goal is to functionalize the C-H bond at the α-position to the carbonyl group, while avoiding electrophilic aromatic substitution on the highly activated 4-methoxyphenyl (B3050149) ring.

Electrophilic aromatic bromination is a common method for preparing aryl bromides. nih.gov The methoxy (B1213986) group of the aniline (B41778) moiety is a strong ortho-, para-directing group, making the aromatic ring susceptible to attack by electrophilic bromine sources like N-bromosuccinimide (NBS) or molecular bromine (Br₂). wku.eduresearchgate.net

To achieve selective α-bromination on the propanamide backbone, reaction conditions that favor either a radical pathway or an enolate-mediated pathway are typically employed.

Radical Bromination: Using NBS with a radical initiator (e.g., AIBN) or under photolytic conditions (visible light) can promote the formation of a bromine radical. This radical can abstract an α-hydrogen, which is activated by the adjacent carbonyl group, leading to a stabilized radical intermediate that then reacts with another equivalent of the bromine source. researchgate.net

Enolate-Mediated Bromination: In the presence of an acid catalyst, the amide can tautomerize to its enol form. This enol is nucleophilic at the α-carbon and can attack an electrophilic bromine source like Br₂. This is analogous to the Hell-Vollhard-Zelinsky reaction for carboxylic acids.

The synthesis of the related compound 2-bromo-N-(2-methoxyphenyl)propanamide involves the bromination of N-(2-methoxyphenyl)propanamide using either Br₂ or NBS in an inert solvent like dichloromethane. The choice of solvent and the absence of strong Lewis acids are crucial to suppress the competing aromatic bromination pathway.

Reaction Optimization and Kinetic Analysis in Related Amide Synthesis

Optimizing the synthesis of N-aryl amides involves a systematic study of reaction parameters to maximize yield and purity while minimizing reaction time and byproducts. A study on the Umpolung Amide Synthesis of N-aryl amides from α-halo nitroalkanes and N-aryl hydroxylamines provides a clear example of such optimization. nih.gov Key variables included the nature of the halogen on the nitroalkane, the base used, and the reaction temperature. nih.gov It was found that an α-fluoronitroalkane provided a significantly higher yield compared to its α-bromo counterpart at room temperature. nih.gov Further optimization revealed that using cesium carbonate as the base led to a 76% yield. nih.gov

| Entry | Halogen (X) on Nitroalkane | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Br | Triethylamine (B128534) | 60 | 1 |

| 2 | Br | K₂CO₃ | 60 | 16 |

| 3 | F | Cs₂CO₃ | 60 | 61 |

| 4 | F | Cs₂CO₃ | Room Temp. | 38 |

| 5 | F | Cs₂CO₃ (3 equiv.) | Room Temp. | 76 |

Industrial-Scale Production Strategies and Continuous Flow Synthesis (as explored for related compounds)

Transitioning amide synthesis from the laboratory to an industrial scale presents challenges related to cost, safety, atom economy, and purification. acs.org Continuous flow processing has emerged as a superior alternative to traditional batch processing for large-scale aminations and amide synthesis. mdpi.com

Continuous flow reactors offer significant advantages:

Enhanced Safety: Hazardous intermediates, such as azides that can be used in some amide syntheses, are generated and consumed in situ within a small reactor volume, preventing the accumulation of dangerous quantities. rsc.org Similarly, reactions requiring high temperatures and pressures can be conducted more safely in small-diameter tubing. mdpi.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher conversions and shorter reaction times. thieme-connect.de

Scalability and Automation: Scaling up production is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), rather than redesigning large batch reactors. The process is also amenable to automation and in-line analysis. rsc.org

A solvent-free continuous flow synthesis of amides has been demonstrated using a mechanochemical approach in a jacketed screw reactor, achieving 80-90% yields within minutes at room temperature and scaling up to 100-gram quantities. digitellinc.com This highlights the potential for developing highly efficient and environmentally friendly industrial processes for compounds related to this compound.

Mechanistic Elucidation of Key Synthetic Transformations in N-Aryl Amides

Understanding the reaction mechanisms is crucial for optimizing conditions and overcoming synthetic challenges. For N-aryl amides, the mechanisms of both C-N bond formation and halogenation are of interest.

Mechanism of Amide Bond Formation: In conventional synthesis using an acyl chloride, the mechanism is a straightforward nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon. When using coupling reagents, the carboxylic acid is first converted into a more reactive intermediate (e.g., an O-acylisourea with DCC), which is then attacked by the amine.

The mechanism of the Umpolung Amide Synthesis is fundamentally different. Mechanistic hypotheses suggest that the reaction of an α-fluoronitroalkane and an N-aryl hydroxylamine, promoted by a base, proceeds through a putative fluoro nitrone intermediate. nih.gov This intermediate is then reduced by a separate molecule of the N-aryl hydroxylamine to directly yield the N-aryl amide, bypassing the formation of an N-aryl hydroxamic acid. nih.govnih.gov This avoidance of an epimerization-prone electrophilic acyl donor is a key feature of the UmAS approach. nih.gov

Mechanism of Bromination: The regioselectivity of brominating N-(4-methoxyphenyl)propanamide depends on the competing pathways of electrophilic aromatic substitution (EAS) and α-substitution.

EAS Pathway: The lone pair on the amide nitrogen delocalizes into the carbonyl, making the nitrogen less activating towards the aromatic ring than a simple amine. However, the 4-methoxy group is strongly activating. In the presence of a Lewis acid or polar protic solvent, an electrophilic bromine species (Br⁺) can be generated, which would preferentially attack the ortho position on the aromatic ring.

α-Substitution Pathway: This pathway is favored under conditions that promote enol/enolate formation or radical intermediates. The electron-withdrawing carbonyl group acidifies the α-protons, facilitating their removal. The resulting enolate or α-radical is a key intermediate that reacts with the bromine source. The use of non-polar solvents and radical initiators or light favors this pathway over the ionic EAS mechanism. researchgate.net

Chemical Reactivity and Transformation Studies of 2 Bromo N 4 Methoxyphenyl Propanamide

Nucleophilic Substitution Reactions at the Alpha-Bromine Center

The bromine atom attached to the alpha-carbon of the propanamide chain is an excellent leaving group, making this position highly susceptible to nucleophilic attack. ksu.edu.sa This reactivity is a cornerstone for the synthesis of a wide array of derivatives, proceeding typically through an S(_N)2 mechanism which results in the inversion of stereochemistry if the alpha-carbon is chiral. nih.govlibretexts.org

Formation of Diverse Functionalized Derivatives (e.g., amines, alcohols, thiols)

The reaction of α-haloamides with various nucleophiles is a well-established method for introducing new functional groups. nih.gov For 2-bromo-N-(4-methoxyphenyl)propanamide, this allows for the synthesis of analogs with modified properties.

Amine Derivatives: The substitution of the bromine atom with nitrogen nucleophiles is a common route for the synthesis of α-amino amides. nih.gov Reaction with primary or secondary amines, in the presence of a base, can yield the corresponding 2-amino-N-(4-methoxyphenyl)propanamide derivatives. This method is fundamental in peptide synthesis and the creation of biologically relevant molecules. researchgate.netcymitquimica.com

Alcohol Derivatives: Hydroxide ions or alkoxides can serve as nucleophiles to replace the bromine, leading to the formation of α-hydroxy amides. The resulting 2-hydroxy-N-(4-methoxyphenyl)propanamide is a valuable synthetic intermediate. chemsynthesis.com

Thiol Derivatives: Similarly, treatment with thiolates or hydrogen sulfide (B99878) can introduce a sulfur-containing functional group, yielding 2-mercapto-N-(4-methoxyphenyl)propanamide derivatives. These compounds are of interest in medicinal chemistry and materials science. researchgate.net

The following table summarizes these nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Product Class | Specific Product Example |

|---|---|---|---|

| Amine | Ammonia (NH₃) | α-Amino Amide | 2-Amino-N-(4-methoxyphenyl)propanamide |

| Hydroxide | Sodium Hydroxide (NaOH) | α-Hydroxy Amide | 2-Hydroxy-N-(4-methoxyphenyl)propanamide |

| Thiolate | Sodium Hydrosulfide (NaSH) | α-Mercapto Amide | 2-Mercapto-N-(4-methoxyphenyl)propanamide |

Intermolecular Coupling Reactions Mediated by the Bromine Atom

The carbon-bromine bond serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. α-Bromo amides are effective electrophiles in these transformations. nih.gov

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the α-carbon with an aryl or vinyl group from a boronic acid or ester. mdpi.com Reacting this compound with an arylboronic acid would yield a 2-aryl-N-(4-methoxyphenyl)propanamide, a structure found in many pharmacologically active compounds. uzh.ch

Negishi Cross-Coupling: Nickel-catalyzed Negishi coupling allows for the reaction of α-bromo amides with organozinc reagents. This method is particularly useful for creating enantiopure α-chiral amides when a chiral ligand is employed. nih.gov

Sonogashira-Type Coupling: In the absence of palladium, copper(I) can catalyze the coupling of α-bromoamides with terminal alkynes. This reaction forms a C(sp)-C(sp³) bond, leading to the synthesis of α-alkynyl amides. nih.gov

These coupling reactions are summarized in the table below.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Base | 2-Aryl-propanamide |

| Negishi | Organozinc Reagent | Ni Catalyst / Chiral Ligand | 2-Alkyl/Aryl-propanamide |

| Sonogashira (Copper-catalyzed) | Terminal Alkyne | Cu(I) Salt / Base | 2-Alkynyl-propanamide |

Oxidative Transformations of the Methoxyphenyl Moiety

The electron-rich 4-methoxyphenyl (B3050149) (anisole) ring is susceptible to oxidative transformations, which can be used for further functionalization or as a deprotection strategy. researchgate.net

Selective Oxidation for Functional Group Interconversion and Deprotection

Oxidation of the methoxyphenyl group can lead to various outcomes depending on the reagents and conditions used. One potential transformation is the oxidative cleavage of the methyl ether to reveal a phenol (B47542) (4-hydroxyphenyl group). This deprotection is a common strategy in multi-step synthesis to unmask a reactive hydroxyl group for subsequent reactions. protocols.io More forceful oxidation can affect the aromatic ring itself or the benzylic positions of related structures. In some cases, the entire amide moiety can undergo oxidation. nih.gov

Reductive Pathways of the Amide and Bromo-Substituent

The compound possesses two primary sites for reduction: the amide carbonyl and the carbon-bromine bond. Selective reduction of one group over the other can be achieved by choosing appropriate reducing agents and reaction conditions.

Amide Reduction: The amide functional group is generally stable but can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This transformation would convert this compound into 2-bromo-N-(4-methoxyphenyl)propan-1-amine. Catalytic methods involving hydrosilanes with various metal catalysts (e.g., platinum, nickel, zinc) offer milder alternatives with high functional group tolerance. organic-chemistry.org

Bromo-Substituent Reduction (Dehalogenation): The bromine atom can be removed via catalytic hydrogenation, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source. This would yield N-(4-methoxyphenyl)propanamide. It is also possible for this reduction to occur concurrently with amide reduction, depending on the chosen methodology.

The table below outlines these reductive pathways.

| Target Functional Group | Reducing Agent/System | Product |

|---|---|---|

| Amide Carbonyl | Lithium Aluminum Hydride (LiAlH₄) | 2-Bromo-N-(4-methoxyphenyl)propan-1-amine |

| Bromo Substituent | H₂ / Palladium on Carbon (Pd/C) | N-(4-methoxyphenyl)propanamide |

| Amide and Bromo Group | Excess LiAlH₄ or sequential reduction | N-(4-methoxyphenyl)propan-1-amine |

Rearrangement Reactions Leading to Novel Heterocyclic Systems (as observed in related amides)

While specific rearrangement reactions for this compound leading to heterocycles are not extensively documented, the reactivity of related N-aryl amides and α-halo carbonyl compounds suggests potential pathways. Such rearrangements are often key steps in the synthesis of complex molecular architectures. nih.gov For example, base-catalyzed rearrangements of α-halo carbonyls, like the Favorskii rearrangement, proceed through cyclopropanone (B1606653) intermediates. msu.edu An analogous intramolecular reaction for an N-aryl-α-bromoamide could potentially be triggered. Furthermore, rearrangements of salicylanilide (B1680751) derivatives, which share the N-aryl amide motif, have been shown to produce imidazolinone heterocycles. researchgate.net These examples highlight the potential for intramolecular cyclizations and skeletal reorganizations under specific thermal, acidic, or basic conditions to generate novel heterocyclic structures. rsc.orgresearchgate.net

Advanced Structural Characterization and Spectroscopic Analysis of 2 Bromo N 4 Methoxyphenyl Propanamide

Spectroscopic Validation of Molecular Structure

Spectroscopic methods provide definitive, non-destructive insights into the molecular architecture of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for mapping the carbon-hydrogen framework of a molecule.

¹H-NMR Spectroscopy: In the proton NMR spectrum of 2-bromo-N-(4-methoxyphenyl)propanamide, distinct signals corresponding to each unique proton environment are expected. The methoxy (B1213986) group (-OCH₃) protons would typically appear as a sharp singlet around δ 3.80 ppm. mdpi.com The aromatic protons on the methoxyphenyl ring would present as two doublets in the δ 6.8-7.5 ppm region, characteristic of a 1,4-disubstituted benzene (B151609) ring. An amide proton (N-H) signal would be observed as a broad singlet, typically downfield around δ 8.5 ppm. The propanamide backbone would show a quartet for the methine proton (-CH) adjacent to the bromine and a doublet for the terminal methyl (-CH₃) protons.

¹³C-NMR Spectroscopy: The proton-decoupled ¹³C-NMR spectrum provides a count of the unique carbon atoms. The carbonyl carbon (C=O) of the amide is characteristically found in the δ 165–170 ppm range. The carbon atoms of the phenyl ring would appear between δ 114 and δ 156 ppm, with the carbon attached to the methoxy group being the most shielded. The methoxy carbon itself gives a signal around δ 55 ppm. mdpi.com The carbons of the propanamide side chain, the α-carbon bonded to bromine and the methyl carbon, would also show distinct signals.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Assignment | ¹H-NMR (ppm) | ¹³C-NMR (ppm) | Key Correlations (HMBC) |

|---|---|---|---|

| Amide (C=O) | - | ~165-170 | Correlates with NH and α-CH protons |

| Amide (N-H) | ~8.5 (broad s) | - | Correlates with C=O and aromatic C1 |

| Aromatic (C1-NH) | - | ~131 | Correlates with NH proton |

| Aromatic (C2/C6-H) | ~7.4 (d) | ~121 | Correlates with adjacent aromatic protons |

| Aromatic (C3/C5-H) | ~6.9 (d) | ~114 | Correlates with methoxy protons |

| Aromatic (C4-OCH₃) | - | ~156 | Correlates with methoxy protons |

| Methoxy (-OCH₃) | ~3.8 (s) | ~55 | Correlates with aromatic C4 |

| α-CH(Br) | ~4.5 (q) | ~40 | Correlates with C=O and β-CH₃ |

| β-CH₃ | ~1.9 (d) | ~22 | Correlates with α-CH |

Vibrational spectroscopy probes the characteristic frequencies of molecular bonds.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from polar bonds. Key vibrational modes for this compound include the N-H stretching vibration, typically observed as a sharp peak around 3300 cm⁻¹. The amide I band, which is primarily due to C=O stretching, is a strong, prominent absorption found around 1650-1680 cm⁻¹. The amide II band, arising from N-H bending and C-N stretching, appears near 1550 cm⁻¹. Additionally, C-O stretching from the methoxy group and C-Br stretching vibrations would be visible at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in polarizability, complements IR spectroscopy. Non-polar bonds often produce strong Raman signals. For this molecule, aromatic C=C ring stretching vibrations around 1600 cm⁻¹ would be prominent. The propanamide backbone C-C stretching and bending modes would also be active.

Interactive Data Table: Key Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | ~3300 | ~3300 | Medium (IR) |

| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | ~2980-2850 | ~2980-2850 | Medium |

| Amide I (C=O Stretch) | ~1660 | ~1660 | Strong (IR) |

| Aromatic C=C Stretch | ~1600, ~1510 | ~1600, ~1510 | Strong (Raman) |

| Amide II (N-H Bend) | ~1550 | - | Medium-Strong (IR) |

| C-O-C Stretch (Aryl Ether) | ~1250 (asym), ~1030 (sym) | - | Strong (IR) |

| C-Br Stretch | ~650-550 | ~650-550 | Medium |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed, along with a characteristic [M+2]⁺ peak of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). Common fragmentation pathways would include the cleavage of the amide bond, leading to ions corresponding to the 4-methoxyphenylamine fragment and the 2-bromopropionyl fragment.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. For the [M+H]⁺ ion of C₁₀H₁₂BrNO₂, the calculated exact mass would confirm its composition and distinguish it from other isobaric species.

X-ray Crystallography and Solid-State Structural Analysis (as conducted for related propanamide/acetamide derivatives)

While a specific crystal structure for this compound may not be publicly available, extensive studies on related N-aryl amides and propanamides allow for a robust prediction of its solid-state characteristics. acs.orgnih.govresearchgate.net

The packing of molecules in a crystal is directed by a network of non-covalent intermolecular interactions.

Hydrogen Bonding: The most significant interaction in related amide structures is the intermolecular hydrogen bond between the amide N-H donor and the carbonyl oxygen (C=O) acceptor of a neighboring molecule (N–H···O=C). acs.orgresearchgate.net This interaction typically leads to the formation of infinite chains or dimeric motifs that are fundamental to the crystal architecture. researchgate.net

π-π Stacking: Aromatic rings can interact through π-π stacking. nih.gov These interactions, which can be face-to-face or offset, contribute significantly to the cohesive energy of the crystal lattice. The electron-rich 4-methoxyphenyl (B3050149) ring is a prime candidate for such interactions.

Halogen Bonding: The bromine atom in the molecule can act as a Lewis acidic halogen bond donor, interacting with Lewis basic sites like a carbonyl oxygen or the nitrogen of another molecule. This directional interaction can play a crucial role in crystal engineering.

Other Weak Interactions: C-H···O and C-H···π interactions are also commonly observed, where an activated C-H bond acts as a weak hydrogen bond donor to a carbonyl oxygen or the face of an aromatic ring. acs.org These weaker forces help to stabilize the three-dimensional packing arrangement. The interplay of these diverse interactions dictates the final crystal packing, influencing the material's physical properties.

Crystal Packing Architectures and Supramolecular Synthons

Information regarding the single-crystal X-ray diffraction analysis, crystal packing diagrams, and the identification of specific supramolecular synthons for this compound has not been reported in the reviewed scientific literature.

Hirshfeld Surface Analysis and Quantitative Contributions of Intermolecular Contacts

A Hirshfeld surface analysis, which is crucial for quantifying intermolecular interactions within the crystal structure, has not been published for this compound. Consequently, data tables detailing the percentage contributions of various intermolecular contacts (e.g., H···H, O···H, Br···H) are not available.

Design, Synthesis, and Characterization of Novel Derivatives and Analogues of 2 Bromo N 4 Methoxyphenyl Propanamide

Rational Design Principles for Structural Diversification

The rational design of new analogues of 2-bromo-N-(4-methoxyphenyl)propanamide is guided by established principles of medicinal and materials chemistry. The primary goal is to create a library of compounds with systematic variations to probe structure-property relationships. Key strategies for structural diversification include:

Alpha-Position Alterations: The alpha-carbon of the propanamide chain is a key site for modification. Replacing the bromine atom with other halogens (chlorine, iodine) can influence the reactivity of the C-X bond. Introducing alkyl groups, such as a methyl group, can increase steric bulk and lipophilicity. Moreover, controlling the stereochemistry at this position to generate specific enantiomers or diastereomers is critical, as biological systems often exhibit stereoselectivity.

These design principles allow for a systematic exploration of the chemical space around the this compound scaffold, paving the way for the development of novel compounds with tailored properties.

Syntheses of N-Arylpropanamide and Related Amide Derivatives

The synthesis of derivatives of this compound typically involves well-established amidation reactions, often starting from a corresponding carboxylic acid or its activated form. Subsequent modifications can then be carried out to introduce diversity at various positions of the molecule.

The synthesis of N-arylpropanamides with varied aryl moieties is commonly achieved through the coupling of propanoyl chloride (or 2-bromopropanoyl chloride) with a diverse range of anilines or heterocyclic amines. The use of a base, such as triethylamine (B128534) or pyridine, is often employed to neutralize the hydrogen chloride byproduct.

For instance, the synthesis of N-(substituted phenyl)propanamides can be accomplished by reacting 2-bromopropanoyl bromide with various substituted anilines in the presence of a base like potassium carbonate. This approach allows for the introduction of a wide array of substituents on the phenyl ring, including methyl, chloro, and nitro groups.

Furthermore, heterocyclic substituents can be incorporated by using the corresponding heteroarylamines. For example, the reaction of picolinic acid with p-anisidine (B42471) has been used to synthesize N-(4-methoxyphenyl)picolinamide, demonstrating the feasibility of incorporating pyridyl moieties. nih.gov The Buchwald-Hartwig cross-coupling reaction has also proven effective for the N-arylation of amides, offering a versatile method for creating C-N bonds with a broad range of aryl and heteroaryl halides. acs.org

A representative synthetic scheme for the preparation of N-aryl-2-bromopropanamides is shown below:

Scheme 1: General synthesis of N-aryl-2-bromopropanamides.

Table 1: Examples of Synthesized N-Aryl-2-bromopropanamide Derivatives with Varied Aryl Moieties

| Compound | Aryl Moiety (Ar) | Starting Amine | Synthetic Method |

|---|---|---|---|

| 2-bromo-N-(4-chlorophenyl)propanamide | 4-chlorophenyl | 4-chloroaniline | Acylation with 2-bromopropanoyl chloride |

| 2-bromo-N-(4-nitrophenyl)propanamide | 4-nitrophenyl | 4-nitroaniline | Acylation with 2-bromopropanoyl chloride |

| 2-bromo-N-(pyridin-2-yl)propanamide | pyridin-2-yl | 2-aminopyridine | Acylation with 2-bromopropanoyl chloride |

| 2-bromo-N-(naphthalen-1-yl)propanamide | naphthalen-1-yl | 1-naphthylamine | Acylation with 2-bromopropanoyl chloride |

Modifications at the alpha-position of the propanamide chain are crucial for fine-tuning the steric and electronic properties of the molecule. The introduction of a methyl group at the alpha-position, for example, can be achieved by using 2-bromo-2-methylpropanoyl bromide as the acylating agent. This has been demonstrated in the synthesis of 2-bromo-N-(2-hydroxy-5-methylphenyl)-2-methylpropanamide.

The halogen at the alpha-position can also be varied. While this article focuses on 2-bromo derivatives, analogous 2-chloro and 2-iodo compounds can be synthesized using the corresponding 2-halopropanoyl halides. The choice of halogen can significantly impact the reactivity of the molecule in subsequent nucleophilic substitution reactions.

Controlling the stereochemistry at the alpha-carbon is another important aspect of the synthesis. Enantiomerically pure starting materials, such as (S)- or (R)-2-bromopropanoic acid, can be used to generate stereochemically defined N-arylpropanamides. This is particularly important for applications in biological systems, where stereoisomers often exhibit different activities.

Table 2: Examples of Alpha-Position Modifications in N-(4-methoxyphenyl)propanamide Derivatives

| Compound | Modification at Alpha-Position | Key Reagent | Stereochemistry |

|---|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)propanamide | Chlorine substitution | 2-chloropropanoyl chloride | Racemic |

| 2-bromo-2-methyl-N-(4-methoxyphenyl)propanamide | Bromine and methyl substitution | 2-bromo-2-methylpropanoyl bromide | Not applicable |

| (S)-2-bromo-N-(4-methoxyphenyl)propanamide | Bromine substitution | (S)-2-bromopropanoyl chloride | (S)-enantiomer |

| N-(4-methoxyphenyl)-2-phenylpropanamide | Phenyl substitution | 2-phenylpropanoic acid (with coupling agent) | Racemic |

Modifying the amide linkage and the propanamide backbone can lead to analogues with significantly different properties. One common strategy is the synthesis of thioamides, where the carbonyl oxygen is replaced by a sulfur atom. This can be achieved using various thionating reagents, such as Lawesson's reagent, on the corresponding amide. nih.govresearchgate.net Thioamides are known to have altered electronic properties, hydrogen bonding capabilities, and metabolic stability compared to their amide counterparts. nih.govillinois.edu

Another important modification is the reduction of the amide bond to an amine, creating a "reduced amide" or "pseudopeptide" linkage. nih.gov This transformation, typically accomplished using reducing agents like lithium aluminum hydride, results in a more flexible and hydrophilic backbone, and can confer resistance to enzymatic cleavage. nih.govnih.gov

Bioisosteric replacements for the amide group, such as 1,2,3-triazoles or oxadiazoles, can also be incorporated to create novel backbone structures. nih.govnih.gov These heterocyclic rings can mimic the geometry and electronic properties of the amide bond while offering different chemical and physical characteristics.

Table 3: Examples of Amide Linkage and Backbone Alterations

| Analogue Type | Structural Change | Synthetic Approach | Potential Property Change |

|---|---|---|---|

| Thioamide | C=O replaced with C=S | Thionation with Lawesson's reagent | Altered electronics, enhanced metabolic stability |

| Reduced Amide | C=O reduced to CH2 | Reduction with LiAlH4 | Increased flexibility and hydrophilicity |

| 1,2,3-Triazole | Amide replaced with triazole ring | Click chemistry (azide-alkyne cycloaddition) | Different geometry and hydrogen bonding |

| Extended Backbone | Insertion of methylene (B1212753) groups | Use of longer chain carboxylic acids | Increased length and flexibility |

Advanced Spectroscopic and Structural Characterization of Synthesized Analogues

The comprehensive characterization of newly synthesized analogues of this compound is essential to confirm their chemical structures and to understand their three-dimensional conformations and intermolecular interactions. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental tools for elucidating the molecular structure of the synthesized derivatives. core.ac.ukresearchgate.netmdpi.com

1H NMR: The chemical shifts and coupling patterns of the protons provide detailed information about the connectivity of the atoms. For example, the aromatic protons of the N-aryl group will exhibit characteristic splitting patterns depending on the substitution pattern. The protons on the propanamide chain will also show distinct signals, allowing for the confirmation of modifications at the alpha-position.

13C NMR: The chemical shifts of the carbon atoms provide complementary information. The carbonyl carbon of the amide typically appears in the range of 160-180 ppm. The chemical shifts of the aromatic carbons can be sensitive to the electronic effects of the substituents.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of key functional groups. spectroscopyonline.comspectroscopyonline.comyoutube.com

The N-H stretch of the secondary amide is typically observed as a sharp peak in the region of 3300-3500 cm-1.

The C=O stretch of the amide (Amide I band) is a strong absorption that usually appears between 1630 and 1680 cm-1. spectroscopyonline.com

The N-H bend (Amide II band) is found in the range of 1510-1570 cm-1.

The C-Br stretch is expected at lower wavenumbers, typically in the range of 500-600 cm-1. spectroscopyonline.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns. docbrown.infodocbrown.infolibretexts.orgyoutube.com The presence of bromine, with its characteristic isotopic pattern (79Br and 81Br in a nearly 1:1 ratio), will result in two molecular ion peaks (M and M+2) of approximately equal intensity, which is a key diagnostic feature. docbrown.infodocbrown.info

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of the molecules in the solid state. nih.govmdpi.comnih.govcardiff.ac.ukresearchgate.net This technique allows for the precise determination of bond lengths, bond angles, and torsion angles. It also reveals the details of the crystal packing, including intermolecular interactions such as hydrogen bonding, halogen bonding, and π-π stacking. nih.govmdpi.comnih.govresearchgate.net For example, in the crystal structure of 3-chloro-N-(4-methoxyphenyl)propanamide, N-H···O hydrogen bonds connect the molecules into chains. mdpi.comnih.govresearchgate.net

Table 4: Key Spectroscopic and Structural Data for Characterization

| Technique | Key Information Obtained | Characteristic Features for N-Aryl-2-bromopropanamides |

|---|---|---|

| 1H NMR | Proton environment and connectivity | Signals for aromatic, amide N-H, and propanamide chain protons |

| 13C NMR | Carbon skeleton | Carbonyl carbon signal (~160-180 ppm), aromatic carbon signals |

| IR Spectroscopy | Functional groups | N-H stretch (~3300-3500 cm-1), C=O stretch (~1630-1680 cm-1) |

| Mass Spectrometry | Molecular weight and fragmentation | Characteristic M and M+2 peaks due to bromine isotopes |

| X-ray Crystallography | 3D structure and intermolecular interactions | Bond lengths, angles, and crystal packing information |

Structure-Reactivity and Structure-Property Relationships in Derivative Series

The systematic synthesis and characterization of a series of this compound derivatives enable the investigation of structure-reactivity and structure-property relationships (SAR/SPR). By correlating changes in molecular structure with observed changes in chemical reactivity and physical properties, a deeper understanding of the underlying molecular principles can be achieved.

Structure-Reactivity Relationships:

The reactivity of the derivatives can be significantly influenced by the electronic and steric nature of the substituents. For example, the rate of nucleophilic substitution at the alpha-carbon is expected to be sensitive to the electron-withdrawing or electron-donating character of the substituents on the N-aryl ring. Electron-withdrawing groups may enhance the electrophilicity of the alpha-carbon, potentially increasing the rate of reaction with nucleophiles. Conversely, bulky substituents on the aryl ring or at the alpha-position could sterically hinder the approach of a nucleophile, thereby decreasing the reaction rate.

Quantitative structure-activity relationship (QSAR) studies can be employed to develop mathematical models that correlate structural descriptors (e.g., Hammett constants, steric parameters, lipophilicity) with reactivity data. nih.govnih.gov Such models can be valuable for predicting the reactivity of new, unsynthesized analogues.

Structure-Property Relationships:

The physical properties of the derivatives, such as melting point, solubility, and crystal packing, are also intimately linked to their molecular structure.

Melting Point: The melting point is influenced by the strength of the intermolecular forces in the crystal lattice. The introduction of functional groups capable of strong hydrogen bonding is likely to increase the melting point. Molecular symmetry also plays a role, with more symmetrical molecules often exhibiting higher melting points.

Solubility: The solubility of the derivatives in various solvents will depend on the balance between their lipophilic and hydrophilic character. The introduction of polar functional groups can increase solubility in polar solvents, while the addition of nonpolar moieties will enhance solubility in nonpolar solvents.

By systematically studying these relationships, it becomes possible to rationally design and synthesize new derivatives of this compound with desired reactivity profiles and physical properties for specific applications.

Advanced Applications in Chemical Research Involving 2 Bromo N 4 Methoxyphenyl Propanamide and Its Analogues

Utility as a Synthetic Intermediate in Complex Organic Synthesis

The presence of a reactive α-bromo amide moiety makes 2-bromo-N-(4-methoxyphenyl)propanamide a valuable intermediate in the synthesis of more elaborate molecular architectures. The bromine atom serves as a good leaving group for nucleophilic substitution reactions, while the amide and the aromatic ring can be subjected to various modifications.

Building Blocks for Polyfunctionalized Molecules

This compound serves as a foundational building block for the synthesis of molecules bearing multiple functional groups. The reactivity of the α-bromo position allows for the introduction of a wide range of nucleophiles, leading to the creation of diverse chemical structures. For instance, substitution of the bromine with amines, thiols, or alkoxides can yield amino acid derivatives, thioethers, or α-alkoxy amides, respectively. These products can then undergo further transformations on the aromatic ring or the amide nitrogen, paving the way for the construction of complex, polyfunctionalized molecules. While specific examples detailing the synthesis of a broad range of polyfunctionalized molecules directly from this compound are not extensively documented in publicly available literature, the fundamental reactivity of α-bromo amides supports their role in such synthetic strategies.

Precursors for Advanced Pharmaceutical Scaffolds (focus on chemical synthesis and compound design)

A significant application of this compound and its analogues lies in their use as precursors for the synthesis of advanced pharmaceutical scaffolds. Notably, related brominated amide derivatives are key intermediates in the preparation of potent and selective inhibitors of phosphatidylinositol 3-kinase alpha (PI3Kα), a crucial enzyme in cell signaling pathways that is often dysregulated in cancer.

In the design of these inhibitors, the 2-bromopropanamide (B1266602) unit is often utilized in alkylation reactions with phenolic hydroxyl groups present in complex heterocyclic core structures. The stereochemistry at the α-carbon of the propanamide is critical for the biological activity of the final inhibitor. A practical and stereocontrolled synthesis of PI3Kα inhibitors often involves the alkylation of a key phenolic intermediate with a chiral lactamide (B1674226) mesylate, which can be conceptually derived from a chiral equivalent of a 2-bromopropanamide derivative. This strategic use of a brominated amide fragment highlights its importance in the construction of high-value pharmaceutical agents.

Table 1: Key Reactions in the Synthesis of Pharmaceutical Scaffolds

| Precursor Fragment | Reaction Type | Resulting Moiety | Therapeutic Target Example |

|---|

Chiral Synthesis and Stereochemical Control

While this compound is often supplied as a racemic mixture, the control of stereochemistry at the α-carbon is crucial for many of its applications, particularly in the pharmaceutical field. The development of methods for the stereoselective synthesis of α-bromo amides or the resolution of their racemic mixtures is an active area of research.

Explorations in Material Science Applications

The application of this compound in material science is a developing area of research. The presence of a bromine atom suggests its potential use as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.

Compounds containing a carbon-bromine bond, particularly those where the bromine is adjacent to a carbonyl group, can act as efficient initiators for ATRP. The general mechanism involves the reversible activation of the C-Br bond by a transition metal catalyst, generating a radical that can initiate the polymerization of vinyl monomers. While direct studies employing this compound as an ATRP initiator are not prominent in the literature, its structural features are analogous to other known ATRP initiators. The use of functional initiators in ATRP is a well-established strategy for the preparation of polymers with specific end-groups, which can then be used for further modifications or for the creation of block copolymers and other complex polymer architectures. The exploration of this compound and its analogues as functional initiators could open new avenues for the design of novel polymeric materials.

General Biological Research Investigations (excluding clinical human trial data, dosage, and safety/adverse effects)

The structural motifs present in this compound and its analogues make them intriguing candidates for biological investigation, particularly in the context of enzyme inhibition and protein modification.

Studies on Enzyme Inhibition and Protein Modification

Research has indicated that analogues of this compound may exhibit inhibitory activity against specific enzymes. For instance, the related compound, 2-bromo-N-(2-methoxyphenyl)propanamide, has been identified as a potential small molecule inhibitor of Semaphorin 3C (SEMA3C). SEMA3C is a secreted signaling protein implicated in various physiological and pathological processes, including cancer progression. The mechanism of inhibition may involve the interaction of the small molecule with the enzyme, potentially through covalent modification.

The α-bromo amide functionality is a latent electrophile, capable of reacting with nucleophilic residues on proteins, such as the thiol group of cysteine. This covalent modification can lead to the irreversible inhibition of enzyme activity. The specificity of this interaction can be tuned by the nature of the substituents on the aromatic ring and the amide nitrogen, which can influence the binding affinity of the compound to the target protein. The study of how structural modifications to the 2-bromo-N-(aryl)propanamide scaffold affect enzyme activity and binding affinity is an active area of research in medicinal chemistry. These investigations provide valuable insights into enzyme function and can guide the design of more potent and selective therapeutic agents.

Table 2: Investigated Biological Activities of Propanamide Analogues

| Compound Analogue | Investigated Target | Potential Mechanism of Action | Research Area |

|---|---|---|---|

| 2-bromo-N-(2-methoxyphenyl)propanamide | Semaphorin 3C (SEMA3C) | Enzyme Inhibition | Cancer Research |

In Vitro Antioxidant Activity Studies of Derivatives and Analogues

Derivatives and analogues of this compound have been a subject of interest in antioxidant research due to the potential of the amide and substituted phenyl structures to scavenge free radicals. ontosight.ainih.gov Studies on related compounds demonstrate significant antioxidant capabilities, often evaluated through assays like 2,2-diphenyl-1-(2,4,6-trinitrophenyl)hydrazyl (DPPH) radical scavenging. nih.govnih.gov

A notable analogue, 2-chloro-N-(4-methoxyphenyl)acetamide, exhibited a potent free radical scavenging effect of 99.95%, which is comparable to the activity of the standard antioxidant, gallic acid. nih.gov This high level of activity underscores the potential of the N-(4-methoxyphenyl)acetamide scaffold in designing antioxidant agents. nih.gov

Further research into a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives revealed strong structure-activity relationships. nih.gov One derivative, 1-(4-bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, showed antioxidant activity 1.13 times higher than that of ascorbic acid. nih.gov Another compound from the same series, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide, demonstrated antioxidant activity approximately 1.4 times greater than ascorbic acid, highlighting that modifications to the propanamide backbone can significantly enhance antioxidant potential. nih.gov These findings suggest that the core structure, when appropriately substituted, can be highly effective in neutralizing reactive oxygen species. nih.govnih.gov

In Vitro Anticancer Activity Studies of Derivatives (e.g., cytotoxicity against cell lines, structure-activity relationships)

The cytotoxic potential of propanamide derivatives against various cancer cell lines has been extensively investigated, revealing promising candidates for anticancer drug development. An isomer of the parent compound, 2-bromo-N-(2-methoxyphenyl)propanamide, demonstrated a dose-dependent decrease in the viability of human breast cancer cells, with a half-maximal inhibitory concentration (IC50) of approximately 10 µM.

A closely related analogue, 2-bromo-N-(4-sulfamoylphenyl)propanamide (MMH-1), has shown significant anticancer effects by inhibiting the carbonic anhydrase IX (CAIX) enzyme, which is highly expressed in many tumors. harran.edu.trharran.edu.tr In vitro studies using 4T1 breast cancer cells determined the IC50 value of MMH-1 to be 5.859 µM. harran.edu.tr This compound also showed efficacy in pancreatic cancer models by inhibiting cell growth, inducing apoptosis, and suppressing tumor growth. harran.edu.tr

Structure-activity relationship studies have provided insights into the features that enhance cytotoxicity. In a series of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines, the compounds were generally more cytotoxic to the glioblastoma cells. nih.gov The most active compound against the U-87 cell line was 1-(4-fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, which reduced cell viability to 19.6 ± 1.5%. nih.gov This suggests that small electronegative substituents like fluorine on the phenyl ring can be beneficial for activity. nih.gov

Other studies on brominated derivatives have also shown potent activity. A series of brominated acetophenone (B1666503) derivatives were evaluated against several human tumor cell lines, with one compound in particular exhibiting an IC50 value of less than 10 µg/mL against both breast adenocarcinoma (MCF7) and prostate adenocarcinoma (PC3) cells. farmaciajournal.com Similarly, N-(5-methoxyphenyl) methoxybenzenesulphonamides featuring bromo substitutions showed potent cytotoxicity, with some compounds displaying nanomolar antiproliferative potency against the MCF7 cell line by targeting tubulin polymerization. nih.govnih.gov

Table 1: In Vitro Anticancer Activity of Selected Analogues

| Compound/Derivative Class | Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 2-bromo-N-(2-methoxyphenyl)propanamide | Breast Cancer Cells | ~10 µM | |

| 2-bromo-N-(4-sulfamoylphenyl)propanamide (MMH-1) | 4T1 (Breast Cancer) | 5.859 µM | harran.edu.tr |

| Brominated Acetophenone Derivative (5c) | MCF7 (Breast), PC3 (Prostate) | < 10 µg/mL | farmaciajournal.com |

| 4-[5-(aryl)-4,5-dihydro-(1H-pyrazole)-3-yl]-3-(2-methyphenyl)-1,2,3-oxadiazolium-5-olate (2C) | MDA-MB-231 (Breast Cancer) | 56.9 µg/mL | jocpr.com |

| N-(5-methoxyphenyl) methoxybenzenesulphonamides (Compound 25) | MCF7 (Breast Cancer) | Nanomolar potency | nih.govnih.gov |

In Vitro Antimicrobial Activity Studies of Derivatives (e.g., antibacterial and antifungal spectrum, minimum inhibitory concentration (MIC) values)

Propanamide derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as potential scaffolds for the development of new antibacterial and antifungal agents. ontosight.aiontosight.ai Research on 2-bromo-N-(2-methoxyphenyl)propanamide, an isomer of the title compound, revealed significant antibacterial potential, with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against various bacterial strains, including E. coli and Bacillus mycoides.

A related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, showed antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.gov This compound also displayed potent antifungal effects, inhibiting the colony growth of Trichoderma longibrachiatum by 98% and Mucor plumbeus by 83%. nih.gov

Studies on other structural analogues have further confirmed these antimicrobial properties. N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were found to be active against Gram-positive bacteria, with MIC values between 2.5 and 5.0 mg/mL. nih.govresearchgate.net Similarly, certain N-benzamide derivatives have shown excellent activity against both B. subtilis and E. coli, with MIC values as low as 6.25 µg/mL and 3.12 µg/mL, respectively, for one of the most active compounds in the series. nanobioletters.com

Table 2: In Vitro Antimicrobial Activity of Selected Analogues

| Compound/Derivative Class | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| 2-bromo-N-(2-methoxyphenyl)propanamide | E. coli, Bacillus mycoides | 0.0048–0.0195 mg/mL | |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 mg/mL | nih.gov |

| researchgate.net | |||

| N-benzamide derivative (5a) | E. coli | 3.12 µg/mL | nanobioletters.com |

| B. subtilis | 6.25 µg/mL | nanobioletters.com |

Investigations in HIV Capsid Modulation (for related peptidomimetics)

The human immunodeficiency virus (HIV) capsid protein is a critical target for antiretroviral therapy due to its essential roles throughout the viral life cycle. nih.gov Peptidomimetics related to the N-(4-methoxyphenyl)propanamide structure have been explored as novel HIV capsid modulators. nih.govnih.gov

In one study, novel phenylalanine-containing derivatives were synthesized based on the structure of PF-74, a known HIV-1 capsid binder. nih.gov This series included a compound with the N-(4-methoxyphenyl)-N-methylpropanamide moiety, directly linking this structural class to HIV research. nih.gov An analogue from this series, compound I-19, demonstrated potent anti-HIV-1 activity with a half-maximal effective concentration (EC50) of 2.53 ± 0.84 µM. nih.gov Surface plasmon resonance (SPR) experiments confirmed that these compounds act as specific modulators of the HIV-1 capsid. nih.gov

Another study focused on 2-piperazineone-bearing peptidomimetics designed to mimic host factors that bind to the HIV capsid. nih.gov While structurally distinct, the synthesis of these compounds began with 4-methoxy-N-methylaniline, a key fragment of this compound. nih.gov This research yielded compounds with a preference for HIV-2 inhibitory activity, with one derivative showing an EC50 value of 2.5 µM, an improvement over the reference compound PF-74. nih.gov These studies highlight the potential of peptidomimetics incorporating the N-(4-methoxyphenyl)amide scaffold as a promising chemotype for the development of novel anti-HIV agents that target the viral capsid. nih.govnih.gov

Conclusion and Future Research Directions

Synthesis of Key Research Findings for 2-Bromo-N-(4-methoxyphenyl)propanamide and Its Related Structures

The chemical compound this compound belongs to the class of propanamides and is characterized by a propanamide backbone with a bromine atom at the alpha position and an N-substituted 4-methoxyphenyl (B3050149) group. This structural arrangement imparts specific chemical properties and potential for biological activity. Research into this compound and its analogues has primarily focused on its synthesis and potential applications in medicinal chemistry and organic synthesis.

The synthesis of this compound and related alpha-bromo amides typically involves the reaction of a corresponding propanamide precursor with a brominating agent. Common methods include the use of bromine (Br₂) or N-bromosuccinimide (NBS) in an inert solvent. For instance, the synthesis of a similar compound, 2-bromo-N-(2-methoxyphenyl)propanamide, involves the bromination of N-(2-methoxyphenyl)propanamide. Industrial-scale production may employ continuous flow reactors to improve efficiency.

The reactivity of the alpha-bromo amide functionality is a key aspect of its chemistry. The bromine atom at the alpha position serves as a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution. This reactivity allows for the synthesis of a variety of derivatives. For example, reactions with amines can lead to the formation of alpha-amino amides, which are precursors to more complex molecules.

From a medicinal chemistry perspective, propanamide derivatives have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. ontosight.ai Analogues of this compound have shown potential as anticancer agents and as inhibitors of specific signaling pathways. For instance, studies on 2-bromo-N-(2-methoxyphenyl)propanamide have indicated its potential in cancer research and in targeting pathways relevant to diseases like cystic fibrosis. The cytotoxic effects of some propanamide derivatives against various cancer cell lines have been documented, with some compounds exhibiting low IC50 values.

The interactive table below summarizes the key characteristics of this compound and its related structures based on available research findings.

| Property | Description | Key Findings |

| Chemical Structure | Propanamide backbone with an alpha-bromine and an N-(4-methoxyphenyl) group. | The presence of the bromine atom and the methoxyphenyl group are key to its reactivity and potential biological activity. |

| Synthesis | Typically synthesized by bromination of the corresponding propanamide. | Methods often use Br₂ or NBS as the brominating agent. |

| Reactivity | The alpha-bromine is a leaving group, allowing for nucleophilic substitution. | This reactivity is crucial for its use as an intermediate in organic synthesis. |

| Potential Applications | Investigated for roles in medicinal chemistry and as a synthetic intermediate. | Analogues show promise as anticancer and anti-inflammatory agents. ontosight.ai |

Emerging Trends and Challenges in Alpha-Bromo Amide Chemistry

The field of alpha-bromo amide chemistry is dynamic, with several emerging trends focused on enhancing synthetic efficiency, exploring novel reactivities, and developing new applications. A significant trend is the development of more chemoselective and milder methods for the alpha-functionalization of amides. acs.org Historically, the synthesis of alpha-bromo amides often required harsh reagents and could lead to over-bromination. acs.org Modern approaches are moving towards catalytic and more controlled processes.

One of the major challenges in amide chemistry, in general, has been their traditionally low reactivity compared to other carbonyl compounds. nih.govunivie.ac.at However, recent breakthroughs in selective amide activation are changing this perception. nih.govunivie.ac.at These new activation strategies are enabling transformations that were previously difficult to achieve, opening up new avenues for the use of alpha-bromo amides as versatile building blocks.

Another emerging area is the use of alpha-halo amides in cross-coupling reactions. For example, palladium-catalyzed cross-coupling reactions of alpha-chloro amides with organoboron reagents have been developed, providing a new method for the synthesis of alpha-arylated amides. nih.gov Such methodologies could potentially be extended to alpha-bromo amides, further expanding their synthetic utility.

The development of stereoselective reactions involving alpha-bromo amides is also a key area of research. The synthesis of chiral non-racemic alpha-halo amides is crucial for the preparation of enantiomerically pure alpha-amino acids and other biologically active molecules. nih.gov Methods starting from natural amino acids have been used to produce chiral 2-bromoamides with retention of configuration. nih.gov

Despite these advances, challenges remain. The stability of some alpha-bromo amides can be a concern, and achieving high levels of stereocontrol in their reactions is not always straightforward. Furthermore, the development of more sustainable and environmentally friendly synthetic methods, for example, by minimizing the use of hazardous reagents and solvents, is an ongoing goal in this field.

Future Avenues for Academic Research on the Compound and Its Analogues

Future academic research on this compound and its analogues is likely to follow several promising directions, building upon the current understanding of their chemistry and potential biological activities.

A primary focus will likely be the continued exploration of their therapeutic potential. Given that related propanamide derivatives have shown promise as anticancer agents, a systematic investigation into the cytotoxicity of a library of 2-bromo-N-(aryl)propanamides against a broader range of cancer cell lines would be a logical next step. Structure-activity relationship (SAR) studies, where the aryl group and other parts of the molecule are systematically modified, could lead to the identification of compounds with enhanced potency and selectivity. mdpi.com

The investigation of their mechanism of action at a molecular level is another critical area for future research. For analogues that show significant biological activity, identifying their specific cellular targets, such as enzymes or receptors, will be crucial for understanding how they exert their effects. This could involve techniques such as proteomics and molecular modeling.

In the realm of synthetic chemistry, there is scope for developing novel synthetic methodologies that utilize this compound as a key intermediate. For example, its use in multicomponent reactions or as a precursor for the synthesis of complex heterocyclic structures could be explored. The development of asymmetric synthetic routes to chiral analogues of this compound would also be of significant interest, particularly for applications in medicinal chemistry where enantiomeric purity is often critical.

Furthermore, exploring the material science applications of these compounds and their derivatives could be a novel research avenue. The specific electronic and structural properties imparted by the bromo and methoxyphenyl groups might lead to interesting properties in polymers or other materials.

Finally, computational studies could play a more significant role in predicting the properties and activities of new analogues, thereby guiding synthetic efforts and accelerating the discovery process. Quantum chemical calculations could be employed to understand the reactivity of these compounds and to design new reactions. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-bromo-N-(4-methoxyphenyl)propanamide?

- Methodology : The synthesis typically involves bromination of a propanamide precursor using reagents like bromine or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., dichloromethane). Key parameters include maintaining temperatures between 0–25°C to control exothermic reactions and using bases (e.g., triethylamine) to neutralize byproducts . Purification via column chromatography or recrystallization ensures high yield (40–60%) and purity. Characterization requires NMR, IR, and MS to confirm structural integrity .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodology : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Assign peaks for the bromine atom (δ ~4.3 ppm for CH2Br), methoxyphenyl protons (δ ~3.8 ppm for OCH3), and amide protons (δ ~8.0 ppm) .

- X-ray crystallography : For unambiguous confirmation, single-crystal analysis with SHELXL software refines bond lengths and angles, particularly the Br–C and amide C=O bonds .

- Elemental analysis : Validate empirical formula (C10H11BrNO2) .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Use fume hoods, gloves, and eye protection to avoid inhalation/skin contact (H313/H333 hazards) .

- Store in dry, airtight containers away from heat (P210) and dispose via approved chemical waste protocols (P501) .

- Monitor for decomposition byproducts (e.g., HBr gas) using in-line IR spectroscopy .

Q. How does the bromine substituent influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : The electron-withdrawing bromine enhances electrophilicity at the adjacent carbon. In SN2 reactions (e.g., with NaN3), monitor kinetics via HPLC or GC-MS to optimize solvent polarity (DMF > DCM) and temperature (25–60°C) . Competing elimination pathways (E2) can be minimized by avoiding strong bases .

Advanced Research Questions

Q. How can researchers design assays to evaluate the anti-inflammatory or anticancer potential of this compound?

- Methodology :

- In vitro assays : Use LPS-induced TNF-α suppression in macrophages (anti-inflammatory) or MTT assays on cancer cell lines (e.g., MCF-7). Include controls (e.g., dexamethasone) and validate IC50 values via dose-response curves .

- Enzyme inhibition : Test acetylcholinesterase (AChE) inhibition using Ellman’s method, correlating IC50 with structural analogs to identify SAR trends .

Q. How should conflicting data on reaction yields or biological activity be resolved?

- Methodology :

- Reproducibility checks : Standardize solvent purity, moisture levels, and equipment calibration .

- Statistical analysis : Use ANOVA to compare batch variations (e.g., 40% vs. 60% yields in similar syntheses) .

- Docking studies : Compare binding poses in AChE or COX-2 active sites to explain divergent bioactivity .

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methodology :

- Molecular dynamics (MD) : Simulate ligand-protein complexes (e.g., AChE) using AMBER or GROMACS to assess stability of hydrogen bonds (e.g., amide-O with Ser203) .

- DFT calculations : Optimize geometry at B3LYP/6-31G* level to compute electrostatic potential maps, highlighting nucleophilic/electrophilic regions .

Q. What mechanistic insights explain the compound’s role in ketene-based cycloadditions?

- Methodology :

- In-line IR spectroscopy : Track ketene formation (ν ~2100 cm⁻¹) under flow conditions to optimize residence time and prevent polymerization .

- Kinetic studies : Use stopped-flow NMR to measure reaction rates with imines, identifying steric effects from the methoxyphenyl group .

Q. How does crystallographic data inform structure-activity relationships (SAR)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.